molecular formula C14H19ClN2O B418426 N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide CAS No. 332909-18-9

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No. B418426
CAS RN: 332909-18-9
M. Wt: 266.76g/mol
InChI Key: RIFFVWKIIXLSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP belongs to the class of drugs called acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide increases the concentration of acetylcholine in the brain, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in the brain and its effects on cognitive function. However, one limitation of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide. Another area of research is the investigation of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide's potential use in combination with other drugs for the treatment of neurodegenerative disorders. Additionally, the use of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide as a tool for studying the role of acetylcholine in the brain and its effects on cognitive function will continue to be an important area of research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide involves the reaction between 5-chloro-2-methylphenol and piperidine, followed by acetylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide. The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has also been investigated for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFFVWKIIXLSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.